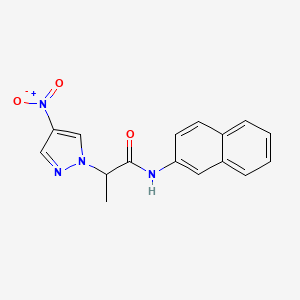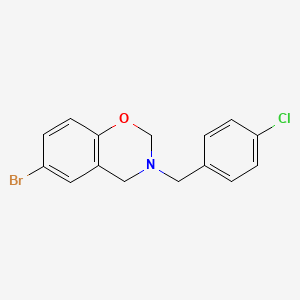cyanamide](/img/structure/B11502895.png)
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl](4-chlorobenzyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-[(4-CHLOROPHENYL)METHYL]-N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group, a cyano group, and multiple methyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-CHLOROPHENYL)METHYL]-N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves multiple steps, including the formation of the triazine ring and the introduction of the chlorophenyl and cyano groups. One common method involves the reaction of cyanuric chloride with 4-chlorobenzylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N2-[(4-CHLOROPHENYL)METHYL]-N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce various amines. Substitution reactions typically result in the formation of substituted triazine derivatives.
Scientific Research Applications
N2-[(4-CHLOROPHENYL)METHYL]-N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N2-[(4-CHLOROPHENYL)METHYL]-N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Another compound with a chlorophenyl group and a triazole ring, known for its biological activities.
4-Chlorophenyl methyl sulfone: A simpler compound with a chlorophenyl group, used in various organic synthesis reactions.
Uniqueness
N2-[(4-CHLOROPHENYL)METHYL]-N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is unique due to its combination of a triazine ring, chlorophenyl group, and cyano group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H18ClN7 |
|---|---|
Molecular Weight |
331.80 g/mol |
IUPAC Name |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-[(4-chlorophenyl)methyl]cyanamide |
InChI |
InChI=1S/C15H18ClN7/c1-21(2)13-18-14(22(3)4)20-15(19-13)23(10-17)9-11-5-7-12(16)8-6-11/h5-8H,9H2,1-4H3 |
InChI Key |
GFFXJJHHJSRMJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(CC2=CC=C(C=C2)Cl)C#N)N(C)C |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate](/img/structure/B11502828.png)

amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11502842.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide](/img/structure/B11502843.png)
![6-(4-ethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11502844.png)
![(4-Ethoxyphenyl)[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B11502863.png)
![4-fluoro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11502864.png)
![3-[4-(Diethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11502867.png)
![N-(2,3-dimethylquinoxalin-6-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11502880.png)
![6,9-Bis(p-tolyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11502882.png)
![3-cyclohexyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11502897.png)
![1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B11502904.png)
![ethyl N-({5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetyl)phenylalaninate](/img/structure/B11502909.png)

